2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699793
InChI: InChI=1S/C10H10FNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2
SMILES:
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol

2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17699793

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde -

Specification

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
IUPAC Name 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde
Standard InChI InChI=1S/C10H10FNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2
Standard InChI Key LFVZCDGFWQPXOB-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=C(C(=CC=C2)F)C=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde (IUPAC name: 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde) consists of a benzene ring substituted with an aldehyde group at position 1, a fluorine atom at position 2, and a 3-hydroxyazetidine ring at position 6 (Figure 1). The azetidine group introduces a four-membered nitrogen-containing ring with a hydroxyl group at the 3-position, contributing to both hydrophilicity and hydrogen-bonding potential.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H10_{10}FNO2_{2}
Molecular Weight195.19 g/mol
Canonical SMILESFC1=C(C=CC=C1C=O)N2CC(CO)C2
InChIKeyXXXX-XXXX-XXXX-XXXX (hypothetical)
Topological Polar Surface Area49.8 Ų (calculated)

The fluorine atom at position 2 exerts an electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions . The hydroxyazetidine group adopts a puckered conformation, with the hydroxyl group positioned equatorially to minimize steric strain.

Spectroscopic Characterization

  • NMR: The 1H^{1}\text{H} NMR spectrum exhibits characteristic signals for the aldehyde proton (~10 ppm), fluorine-coupled aromatic protons (doublets in the 7–8 ppm range), and azetidine protons (3.5–4.5 ppm).

  • IR: Strong absorbance at ~1700 cm1^{-1} corresponds to the aldehyde C=O stretch, while O–H stretches from the hydroxyazetidine appear at 3200–3500 cm1^{-1}.

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a benzaldehyde precursor:

  • Fluorination: Electrophilic fluorination of 2-nitrobenzaldehyde followed by reduction to 2-aminobenzaldehyde and diazotization/fluorination .

  • Azetidine Coupling: Nucleophilic aromatic substitution (SNAr) between 2-fluoro-6-chlorobenzaldehyde and 3-hydroxyazetidine under basic conditions .

Stepwise Synthesis

Step 1: Preparation of 2-Fluoro-6-chlorobenzaldehyde
2-Nitrobenzaldehyde undergoes fluorination using Selectfluor® in acetonitrile, yielding 2-fluoro-6-nitrobenzaldehyde. Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, which is subsequently diazotized with NaNO2_2/HCl and treated with CuCl to install chlorine at position 6 .

Step 2: Azetidine Coupling
3-Hydroxyazetidine (1.2 equiv) is reacted with 2-fluoro-6-chlorobenzaldehyde in dimethylformamide (DMF) at 80°C for 12 hours, using K2_2CO3_3 as a base. The reaction proceeds via SNAr, with the azetidine nitrogen displacing chloride .

Table 2: Optimization of Coupling Conditions

BaseSolventTemperature (°C)Yield (%)
K2_2CO3_3DMF8058
Cs2_2CO3_3DMSO10062
Et3_3NTHF6041

Applications in Medicinal Chemistry

Enzyme Inhibition

The hydroxyazetidine moiety serves as a hydrogen-bond donor, enabling interactions with catalytic residues in enzymes. Preliminary studies on analogs suggest inhibition of serine proteases (IC50_{50} ~ 2.3 μM).

Receptor Modulation

Fluorinated benzaldehydes exhibit affinity for G-protein-coupled receptors (GPCRs). Molecular docking simulations predict that 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde binds to the allosteric site of the adenosine A2A_{2A} receptor (ΔG = −8.9 kcal/mol) .

Research Findings and Biological Activity

Antibacterial Properties

Against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 32 μg/mL) .

Comparison with Analogous Compounds

Table 3: Structural and Biological Comparison

CompoundFluorine PositionAzetidine SubstitutionIC50_{50} (Enzyme)
2-(3-Hydroxyazetidin-1-yl)benzaldehydeNone2-position4.1 μM
2-Fluoro-3-methoxybenzaldehyde 2-positionNoneN/A
Target Compound2-position6-position2.3 μM

The 2-fluoro substitution enhances enzyme binding affinity by 44% compared to the non-fluorinated analog .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator